molecular formula C20H23N3O5S B4198454 ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B4198454
M. Wt: 417.5 g/mol
InChI Key: GIRZRDKAQJGQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate, also known as EPPC, is a synthetic compound that belongs to the category of piperazinecarboxylate derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of carbonic anhydrases (CAs), which are enzymes involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, reduces tumor growth, and improves cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate. One direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs to identify compounds with improved efficacy and safety profiles. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize the dosing regimen and route of administration. Finally, future studies should investigate the potential applications of this compound in other scientific research fields, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves a multistep process, and this compound has been studied for its potential applications in medicinal chemistry, drug discovery, and biological studies. The mechanism of action of this compound involves the inhibition of certain enzymes and proteins involved in various biological processes, and this compound has several advantages and limitations for lab experiments. Finally, there are several future directions for the research and development of this compound, including SAR studies, pharmacokinetics and pharmacodynamics studies, and investigations of potential applications in other scientific research fields.

Scientific Research Applications

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biological studies. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biological studies, this compound has been used as a tool to investigate the mechanism of action of various biological processes.

properties

IUPAC Name

ethyl 4-[2-(benzenesulfonamido)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-28-20(25)23-14-12-22(13-15-23)19(24)17-10-6-7-11-18(17)21-29(26,27)16-8-4-3-5-9-16/h3-11,21H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRZRDKAQJGQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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